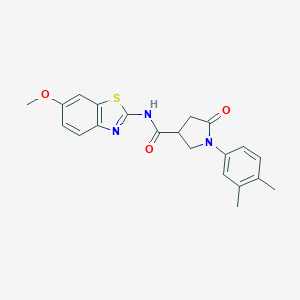
2-(3-Methoxyphenyl)-2-oxoethyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Methoxyphenyl)-2-oxoethyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate is a chemical compound with potential applications in scientific research. It is also known as MPOC or MPOE and is a member of the pyrrolidinecarboxylate family of compounds.
作用機序
The mechanism of action of MPOC involves its interaction with enzymes and other biological molecules. It has been shown to bind to the active site of acetylcholinesterase and inhibit its activity. This leads to an increase in the levels of acetylcholine in the brain, which can have beneficial effects on cognitive function.
Biochemical and Physiological Effects:
MPOC has been shown to have a number of biochemical and physiological effects in vitro and in vivo. In addition to its inhibitory effects on acetylcholinesterase, it has also been shown to have antioxidant and anti-inflammatory properties. These properties may make it useful for the treatment of a variety of diseases, including cancer, cardiovascular disease, and neurodegenerative disorders.
実験室実験の利点と制限
One of the main advantages of using MPOC in lab experiments is its relative ease of synthesis. It can be produced in a standard laboratory setting using readily available reagents. Additionally, its inhibitory effects on acetylcholinesterase make it a useful tool for studying the mechanisms of Alzheimer's disease and other neurodegenerative disorders.
One limitation of using MPOC in lab experiments is its potential toxicity. It has been shown to have cytotoxic effects on certain cell lines at high concentrations. Additionally, its inhibitory effects on acetylcholinesterase may lead to unwanted side effects in vivo.
将来の方向性
There are several potential future directions for the study of MPOC. One area of interest is the development of MPOC-based drugs for the treatment of Alzheimer's disease and other neurodegenerative disorders. Another potential application is the use of MPOC as a tool for studying the mechanisms of other diseases, such as cancer and cardiovascular disease.
In addition, further research is needed to fully understand the biochemical and physiological effects of MPOC and its potential toxicity. This will be important for determining the safety and efficacy of MPOC-based drugs in vivo.
Conclusion:
2-(3-Methoxyphenyl)-2-oxoethyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate is a chemical compound with potential applications in scientific research. Its inhibitory effects on acetylcholinesterase make it a useful tool for studying the mechanisms of Alzheimer's disease and other neurodegenerative disorders. However, further research is needed to fully understand its biochemical and physiological effects and potential toxicity.
合成法
The synthesis of MPOC involves the reaction of 3-methoxyphenylacetic acid with 4-methylphenylhydrazine to form the hydrazone intermediate. This intermediate is then reacted with ethyl pyruvate to produce MPOC. The synthesis process is relatively straightforward and can be carried out in a standard laboratory setting.
科学的研究の応用
MPOC has potential applications in scientific research as a tool to study the mechanisms of various biological processes. It has been shown to have inhibitory effects on certain enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the brain. This makes MPOC a potential candidate for the development of drugs for the treatment of Alzheimer's disease and other neurodegenerative disorders.
特性
分子式 |
C21H21NO5 |
|---|---|
分子量 |
367.4 g/mol |
IUPAC名 |
[2-(3-methoxyphenyl)-2-oxoethyl] 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C21H21NO5/c1-14-6-8-17(9-7-14)22-12-16(11-20(22)24)21(25)27-13-19(23)15-4-3-5-18(10-15)26-2/h3-10,16H,11-13H2,1-2H3 |
InChIキー |
APBSDAPEDZQVAQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)OCC(=O)C3=CC(=CC=C3)OC |
正規SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)OCC(=O)C3=CC(=CC=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 3-(benzoylamino)benzoate](/img/structure/B271068.png)
![N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271069.png)




![N-[3-(2-methyl-1,3-dioxolan-2-yl)phenyl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271076.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271077.png)




![6-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B271089.png)
![2-(3-methoxyphenyl)-2-oxoethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B271090.png)